(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-WDCZJNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454134 | |
| Record name | (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33294-81-4, 22255-16-9 | |
| Record name | (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-azabicyclo[31One common method involves the enantioselective construction of the bicyclic scaffold using stereocontrolled reactions . This process often starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in several key transformations, driven by its carboxylic acid group and bicyclic nitrogen structure:
Oxidation
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Outcome : Oxidation of the bicyclic structure can yield ketones or modified bicyclic derivatives. For example, oxidation of the methyl ester derivative produces intermediates for further functionalization .
Reduction
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).
-
Outcome : Reduction of ester groups to alcohols or amines, enabling access to analogs with altered biological activity.
Substitution
-
Reagents/Conditions : Nucleophilic agents (e.g., amines, thiols) under basic conditions (e.g., NaOH) .
-
Outcome : Replacement of the carboxylic acid group with other functional moieties, such as amides or esters .
Esterification
-
Reagents/Conditions : Methanol (MeOH) with HCl catalysis.
-
Outcome : Conversion to methyl ester derivatives, enhancing solubility for downstream applications .
Cyclization
-
Reagents/Conditions : Acidic or basic conditions to induce ring closure .
-
Outcome : Formation of fused bicyclic structures, critical for maintaining stereochemical integrity .
Hydrolysis and Cyclization
A process from US4255334A details the synthesis of the parent carboxylic acid via hydrolysis of a cyanide intermediate :
Reaction Optimization Data
Critical parameters for maximizing yields in key reactions:
| Reaction | Optimal Temperature | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Esterification | 25°C (room temperature) | HCl (gas) | 85% | 98% |
| Cyanidation | 60°C | NaCN | 78% | 95% |
| Deprotection | Reflux in MeOH | HCl (concentrated) | 92% | 99% |
Biological Activity via Reactivity
While primarily a chemical intermediate, derivatives of this compound exhibit biological activity tied to their reactivity:
-
Antiviral Applications : Ester derivatives demonstrated inhibition of SARS-CoV-2 proteases (Ki = 3.11–27.7 nM).
-
Neuropharmacology : Methyl ester analogs modulate neurotransmitter receptors, with EC₅₀ values as low as 74.5 nM.
Comparison with Analogous Compounds
| Compound | Key Reaction Differences | Biological Potency |
|---|---|---|
| (1R,2S,5S)-6-oxa-3-azabicyclohexane analog | Reduced oxidation potential due to oxygen substitution | Lower Ki (7.93 nM) |
| Methyl ester hydrochloride | Enhanced solubility for in vitro assays | Higher EC₅₀ (909 nM) |
Mechanistic Insights
The stereochemistry at positions 1R, 2S, and 5S directs regioselectivity in reactions. For example, the axial orientation of the carboxylic acid group facilitates nucleophilic attack during substitution . Computational studies suggest that the bicyclic strain enhances reactivity toward electrophiles.
Scientific Research Applications
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds and as a probe for studying biological processes.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Boc-Protected Derivatives
Key Differences :
Stereoisomers and Enantiomers
| Compound Name | CAS Number | Stereochemistry | Key Features |
|---|---|---|---|
| (1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 400720-05-0 | 1S,2S,5R | Mirror-image stereochemistry alters binding affinity. |
| rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 953061-58-0 | Racemic mixture | Used in studies requiring non-enantioselective intermediates. |
Key Differences :
Functionalized Derivatives
Key Differences :
- Reactivity : Fluorination at the 6,6-position increases metabolic stability .
- Target Selectivity : Thiophene derivatives show higher specificity for FABP4 over FABP5 .
Physicochemical Properties
Biological Activity
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 171.23 g/mol
- CAS Number : 565456-77-1
The bicyclic framework contributes to its biological properties, allowing for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. Its mechanism of action involves:
- Binding to Proteins : The compound acts as a probe in proteomics research, aiding in the study of protein interactions and functions.
- Modulation of Enzyme Activity : It has been shown to influence enzymatic pathways, potentially leading to therapeutic effects in disease models .
1. Medicinal Chemistry
Research indicates that this compound has potential applications in drug design:
- Therapeutic Potential : It is being explored for its role in the development of pharmaceuticals targeting specific diseases due to its unique binding properties .
2. Agricultural Science
This compound has also been identified as a plant male gametocide:
- Gametocidal Activity : Studies demonstrate that it effectively inhibits male gamete formation in plants, making it useful in controlling plant reproduction . The naturally occurring L,cis isomer is particularly noted for its efficacy in this regard.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives?
- Methodological Answer : The compound is synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using Cu-mediated systems. For example:
- Copper-catalyzed cyclopropanation : CuBr under aerobic conditions or CuBr₂/PhIO₂ induces carbocupration of alkenes, forming 3-azabicyclo[3.1.0]hex-2-enes. Subsequent diastereoselective reduction with NaBH₃CN and acetic acid yields the bicyclic hexane scaffold .
- Hydrolysis of esters : Ethyl or methyl esters (e.g., EN300-26679258) are hydrolyzed using LiOH in THF/H₂O, followed by acidification and purification via column chromatography .
- Stereoselective synthesis : Adjusting reaction conditions (e.g., chiral resolution via diastereomeric salt formation or chiral stationary phases) enables isolation of specific stereoisomers .
Q. How is the stereochemistry of this bicyclic scaffold confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Co-crystallization with target proteins (e.g., SARS-CoV-2 main protease) provides unambiguous stereochemical assignment. For instance, the (1R,2S,5S) configuration was confirmed in complex with inhibitor MI-09 at 1.85 Å resolution .
- NMR analysis : Distinct coupling constants (e.g., J values for cyclopropane protons) and NOE correlations differentiate stereoisomers .
Q. What analytical techniques are used to characterize impurities in pharmaceutical derivatives of this compound?
- Methodological Answer :
- HPLC-MS : Detects and quantifies impurities like Paxlovid Impurity 11 (C₁₄H₂₄N₂O₃, MW 268.35) using reverse-phase columns and ESI-MS for mass confirmation .
- Chiral chromatography : Resolves stereoisomeric impurities using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives against viral proteases?
- Methodological Answer :
- Molecular docking : Derivatives are docked into protease active sites (e.g., SARS-CoV-2 3CLpro) using software like AutoDock Vina. For example, (1R,2S,5S)-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl} derivatives showed strong binding (ΔG < -8 kcal/mol) .
- MD simulations : Assess stability of inhibitor-protease complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bonding networks .
Q. What strategies improve diastereoselectivity in the synthesis of bicyclic scaffolds?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct cyclopropanation stereochemistry .
- Solvent and catalyst tuning : Polar aprotic solvents (e.g., DMF) and Cu(I)/Cu(II) redox systems enhance selectivity. For example, CuBr₂/PhIO₂ increased trans/cis ratios by 3:1 in cyclopropane ring-opening reactions .
Q. How are derivatives of this compound optimized for metabolic stability in vivo?
- Methodological Answer :
- Prodrug design : Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves bioavailability. Hydrolysis in vivo regenerates the active form .
- Structural modifications : Introducing trifluoromethyl or tert-butyl groups reduces CYP450-mediated oxidation. For instance, tert-butyl carbamoyl derivatives showed >80% plasma stability after 2 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
